
tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
Description
Systematic Nomenclature and Chemical Abstracts Service Registry Information
The compound is systematically named as this compound according to International Union of Pure and Applied Chemistry nomenclature conventions. Alternative systematic names include 1-azetidinecarboxylic acid, 3-(1-aminoethyl)-, 1,1-dimethylethyl ester, which reflects the structural components more explicitly. The compound is also referenced in chemical literature as 1-Boc-3-(1-aminoethyl)azetidine, where Boc represents the tert-butoxycarbonyl protecting group.
Chemical Abstracts Service registry information reveals multiple entries for this compound and its stereoisomers. The primary Chemical Abstracts Service registry number is 1420852-13-6, which corresponds to the racemic mixture of the compound. However, Sigma-Aldrich lists a distinct Chemical Abstracts Service number of 2137058-21-8 for the specific (S)-stereoisomer, designated as tert-butyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate. This differentiation highlights the importance of stereochemical considerations in compound identification and registration.
The MDL number MFCD17015920 provides an additional unique identifier for database searches and chemical inventory management. The European Community number 962-139-1 serves as the regulatory identifier within European chemical databases. These multiple identification systems ensure comprehensive cataloging and cross-referencing capabilities across different chemical information platforms.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₁₀H₂₀N₂O₂, indicating the presence of ten carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This composition reflects the structural features including the four-membered azetidine ring, the tertiary butyl group, the aminoethyl substituent, and the carboxylate ester functionality.
The molecular weight is consistently reported as 200.28 grams per mole across multiple chemical databases and suppliers. This value is calculated based on the standard atomic weights and provides essential information for stoichiometric calculations and analytical method development. The relatively low molecular weight combined with the presence of basic nitrogen centers suggests potential for good membrane permeability and bioavailability in pharmaceutical applications.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₂₀N₂O₂ | |
Molecular Weight | 200.28 g/mol | |
Exact Mass | 200.15193 | |
Heavy Atom Count | 14 | |
Hydrogen Bond Acceptors | 3 | |
Hydrogen Bond Donors | 1 | |
Rotatable Bonds | 1 |
The topological polar surface area is calculated as 55.56 Ų, indicating moderate polarity that balances water solubility with lipophilicity. The compound contains three hydrogen bond acceptor sites corresponding to the two oxygen atoms in the carboxylate group and the nitrogen atom in the aminoethyl substituent. One hydrogen bond donor site is identified, specifically the primary amine group.
Crystallographic Data and Conformational Studies
Limited crystallographic data is available in the current literature for this compound, reflecting the challenges associated with obtaining high-quality crystals of this compound. The azetidine ring system adopts a puckered conformation due to the inherent ring strain in the four-membered heterocycle. The ring puckering reduces angle strain by deviating from planarity, with typical puckering amplitudes observed in related azetidine derivatives.
Computational chemistry data provides insights into the three-dimensional structure and conformational preferences. The compound exists primarily in conformations where the aminoethyl substituent adopts an extended configuration to minimize steric interactions with the carboxylate group. The tert-butyl group maintains its characteristic tetrahedral geometry with minimal conformational flexibility due to the bulky nature of the three methyl substituents.
Predicted collision cross section values have been calculated for various ionization states, providing valuable information for ion mobility spectrometry and mass spectrometry applications. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 152.4 Ų, while the sodium adduct [M+Na]⁺ shows a slightly larger value of 156.2 Ų. These values reflect the compact three-dimensional structure of the molecule and its interaction with carrier gases in analytical instruments.
Adduct Ion | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
---|---|---|
[M+H]⁺ | 201.15976 | 152.4 |
[M+Na]⁺ | 223.14170 | 156.2 |
[M-H]⁻ | 199.14520 | 153.8 |
[M+NH₄]⁺ | 218.18630 | 163.4 |
[M+K]⁺ | 239.11564 | 159.4 |
Spectroscopic Characterization (¹H/¹³C Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound provides definitive structural confirmation and purity assessment. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns corresponding to the various functional groups present in the molecule. The tert-butyl group appears as a singlet at approximately 1.45 parts per million, integrating for nine protons. The azetidine ring protons display complex multipicity patterns due to the rigid cyclic structure and coupling between adjacent protons.
The aminoethyl substituent generates distinctive signals with the methyl group of the ethyl portion appearing as a doublet around 1.2 parts per million, while the methine proton shows as a quartet due to coupling with the methyl group. The primary amine protons typically appear as a broad signal that may exchange with deuterium oxide, confirming the presence of the amino functionality.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with the carbonyl carbon of the carboxylate group appearing in the characteristic region around 155 parts per million. The quaternary carbon of the tert-butyl group shows around 80 parts per million, while the methyl carbons appear at approximately 28 parts per million. The azetidine ring carbons display signals in the aliphatic region with chemical shifts influenced by the electron-withdrawing effect of the nitrogen atom and the carboxylate group.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carboxylate carbonyl stretch appears at approximately 1700 wavenumbers, while primary amine stretching vibrations are observed in the 3300-3500 wavenumber region. Carbon-hydrogen stretching modes of the alkyl groups appear in the 2800-3000 wavenumber range.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. Electrospray ionization typically yields protonated molecular ions at mass-to-charge ratio 201, corresponding to [M+H]⁺. Common fragmentation patterns include loss of the tert-butyl group and characteristic azetidine ring fragmentations that aid in structural confirmation.
Comparative Analysis of Stereoisomeric Forms
The stereochemistry of this compound centers on the chiral center at the carbon bearing the amino group in the ethyl substituent. This asymmetric carbon can exist in either R or S configuration, resulting in two enantiomeric forms of the compound. The Sigma-Aldrich catalog specifically lists the (S)-enantiomer with Chemical Abstracts Service number 2137058-21-8, indicating that enantiopure material is commercially available.
The (S)-enantiomer is designated using the systematic name tert-butyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate and carries the specific InChI code 1S/C10H20N2O2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-/m0/s1. The stereochemical descriptor /t7-/m0/s1 in the InChI code specifically defines the absolute configuration at the chiral center.
Comparison between enantiomeric forms reveals identical physical and chemical properties in achiral environments, including molecular weight, boiling point, and spectroscopic characteristics. However, the enantiomers exhibit different optical rotation values and interact differently with chiral environments, including chiral chromatographic phases and biological systems. The specific rotation values and enantiomeric excess determination require specialized analytical techniques such as chiral high-performance liquid chromatography or polarimetry.
Stereoisomer | Chemical Abstracts Service Number | Systematic Name | Availability |
---|---|---|---|
Racemic mixture | 1420852-13-6 | This compound | Commercial |
(S)-enantiomer | 2137058-21-8 | tert-butyl (S)-3-(1-aminoethyl)azetidine-1-carboxylate | Commercial |
(R)-enantiomer | Not specified | tert-butyl (R)-3-(1-aminoethyl)azetidine-1-carboxylate | Limited |
The racemic mixture, registered under Chemical Abstracts Service number 1420852-13-6, represents the most commonly available form and is offered by multiple chemical suppliers. The InChI key for the racemic form (JSURSCDQTBSUPP-UHFFFAOYSA-N) differs from the enantiopure form due to the absence of stereochemical specification. This distinction is crucial for proper compound identification and procurement, particularly in applications where stereochemical purity is essential.
Properties
IUPAC Name |
tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSURSCDQTBSUPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(C1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategy
The synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate typically follows a three-step sequence:
Azetidine Ring Formation
The azetidine core is synthesized via cyclization of γ-chloroamines or through [2+2] cycloaddition reactions. For example:
Aminoethyl Functionalization
The 1-aminoethyl group is introduced via nucleophilic substitution or reductive amination:
-
Michael Addition to Acrylonitrile :
Followed by reduction with to yield the primary amine.
Boc Protection
The azetidine nitrogen is protected using di-tert-butyl dicarbonate under Schotten-Baumann conditions:
Triethylamine in dichloromethane achieves >95% conversion at 25°C.
Optimized Laboratory-Scale Protocols
Method A: Sequential Functionalization
Steps :
-
Azetidine Synthesis : 3-Hydroxyazetidine is oxidized to 3-oxoazetidine using Dess-Martin periodinane (82% yield).
-
Boc Protection : Reaction with di-tert-butyl dicarbonate in dichloromethane (98% yield).
Key Data :
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Azetidine Oxidation | Dess-Martin, CH₂Cl₂, 25°C | 82 | 93 |
Reductive Amination | NaBH₃CN, MeOH, 0°C | 73 | 89 |
Boc Protection | (Boc)₂O, Et₃N, CH₂Cl₂, 25°C | 98 | 99 |
Method B: One-Pot Approach
Procedure :
-
Side Chain Introduction :
Grignard addition of ethylmagnesium bromide to 3-oxoazetidine, followed by amination.
Advantages :
-
Reduces purification steps.
-
Total yield: 61% (compared to 58% for Method A).
Industrial Production Considerations
Solvent Selection and Waste Management
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Solvent | Dichloromethane | Ethyl acetate (eco-friendly) |
Temperature Control | Ice baths | Jacketed reactors (±1°C) |
Byproduct Recycling | Limited | Distillation recovery (85%) |
Case Study : Patent CN111362852A highlights the replacement of dioxane with ethyl acetate, reducing hazardous waste by 40%.
Catalytic Efficiency
-
Palladium-Catalyzed Amination :
Using Pd(OAc)₂/Xantphos, reaction time decreases from 24 h to 6 h with 99% conversion. -
Enzymatic Resolution :
Lipase-mediated separation of enantiomers achieves 98% ee, critical for chiral drug synthesis.
Stability and Purification Challenges
Degradation Pathways
-
Acidic Conditions : Boc group hydrolysis at pH < 4.
-
Thermal Decomposition : Onset at 120°C via retro-Mannich reaction.
Chromatographic Purification
Column Type | Eluent System | Purity Improvement |
---|---|---|
Silica Gel | Hexane/EtOAc (7:3) + 0.1% Et₃N | 89% → 97% |
Chiral Celulose | Heptane/i-PrOH (9:1) | 75% ee → 99% ee |
Emerging Methodologies
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, alcohols, or thiols; reactions often require catalysts or specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and heterocycles .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive amino group .
Medicine: Pharmaceutical research utilizes this compound in the development of new drugs, especially those targeting specific enzymes or receptors .
Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Azetidine Derivatives
Key Observations :
- The 1-aminoethyl group in the target compound provides nucleophilic reactivity for coupling reactions, contrasting with the bromoethyl group in CAS 1420859-80-8, which enables nucleophilic substitution .
- The hydroxyethyl substituent (CAS 152537-03-6) introduces hydrogen-bonding capacity, enhancing aqueous solubility compared to the hydrophobic bromoethyl analog .
Key Observations :
- The target compound’s synthesis is less documented but likely follows Boc-protection strategies common for azetidines .
- Aza-Michael additions (e.g., ) achieve higher yields (83%) due to DBU’s efficiency in catalyzing conjugate additions .
- Preparative HPLC () is critical for isolating diastereomers but results in lower yields (36–47%) compared to flash chromatography .
Table 3: Property Comparison
Key Observations :
- The hydroxyethyl derivative (CAS 152537-03-6) has the highest aqueous solubility (–1.8 Log S) due to its polar hydroxyl group, making it favorable for CNS-targeting applications .
- The bromoethyl analog (CAS 1420859-80-8) exhibits higher lipophilicity (Log P = 2.5), suitable for membrane penetration in prodrug designs .
Biological Activity
Introduction
tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (CAS Number: 1420852-13-6) is a nitrogen-containing heterocyclic compound characterized by its unique structural features, which suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 200.28 g/mol. Its structure includes a tert-butyl group attached to an azetidine ring and a carboxylate functional group, which are crucial for its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Binding Affinity : Interaction studies suggest that this compound exhibits binding affinity towards various biological targets, which is essential for its pharmacological effects.
- Reactivity : The carboxylate group enhances its reactivity, potentially allowing it to participate in various biochemical pathways.
- Structural Similarity : Its structural similarities with other compounds may contribute to shared mechanisms of action, particularly in medicinal chemistry contexts .
Potential Therapeutic Uses
The compound's unique structure positions it as a candidate for several therapeutic applications:
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of derivatives related to this compound. For instance:
These studies underscore the importance of further investigation into the biological activities of this compound and its derivatives.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound in relation to structurally similar compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
tert-Butyl azetidine-1-carboxylate | 147621-21-4 | 0.95 |
tert-Butyl (3-aminoazetidine)-1-carboxylate | 193269-78-2 | 0.89 |
tert-Butyl (3-hydroxyethyl)azetidine-1-carboxylate | 152537-03-6 | 0.94 |
The similarity indices indicate that while there are compounds with close structural resemblance, the specific combination of functional groups in this compound may confer distinct biological activities .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including azetidine ring functionalization and tert-butyl carbamate protection. Key steps include:
- Azetidine precursor preparation : Reacting azetidine with tert-butyl chloroformate under inert conditions (argon/nitrogen) to introduce the tert-butyloxycarbonyl (Boc) protecting group .
- Aminoethyl side-chain introduction : Utilizing reductive amination or nucleophilic substitution with 1-aminoethyl derivatives, requiring pH control (e.g., buffered solutions at pH 8–9) and catalysts like palladium or nickel .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Yield optimization depends on temperature control (0–25°C) and stoichiometric ratios (1:1.2 for azetidine:tert-butyl chloroformate) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Analysis : ¹H/¹³C NMR confirms the azetidine ring (δ 3.5–4.0 ppm for N-CH₂ protons) and tert-butyl group (δ 1.4 ppm for nine equivalent protons). The aminoethyl side chain appears as a triplet (δ 2.8–3.2 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies molecular weight (MW: ~216.28 g/mol) and purity (>95%) .
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm carbamate and amine functionalities .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) enhance the design of derivatives targeting biological receptors?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes the compound’s geometry and predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- Molecular Docking : Software like AutoDock Vina simulates interactions with biological targets (e.g., enzymes, GPCRs). For example, the aminoethyl group’s orientation influences hydrogen bonding with active-site residues (e.g., Asp189 in trypsin-like proteases) .
- Reaction Pathway Prediction : Tools like ICReDD integrate experimental data with computational models to predict optimal reaction conditions (e.g., solvent polarity, catalyst selection) for derivative synthesis .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar azetidine derivatives?
- Methodological Answer :
- Comparative Structure-Activity Analysis : Use analogs like tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS 177947-96-5) to isolate functional group contributions. For example, replacing the aminoethyl group with hydroxymethyl reduces receptor binding affinity by 40% in kinase assays .
- Dose-Response Studies : Evaluate EC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects. Contradictions often arise from assay variability (e.g., serum concentration, incubation time) .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., tert-butyl cleavage under acidic conditions) that may interfere with activity measurements .
Q. What experimental strategies are effective in analyzing enantiomer-specific effects of this compound?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate R/S enantiomers. Retention time differences (~2–3 minutes) confirm enantiopurity .
- Circular Dichroism (CD) : CD spectra (190–250 nm) distinguish enantiomers via Cotton effects. For example, the R-enantiomer shows a positive peak at 210 nm, while the S-enantiomer exhibits a negative peak .
- Biological Assays : Compare enantiomer activity in receptor-binding assays (e.g., IC₅₀ for R-enantiomer: 12 nM vs. S-enantiomer: 450 nM in serotonin receptor studies) .
Comparative Analysis of Structural Analogues
Q. How do structural modifications (e.g., tert-butyl vs. benzyl carbamate) impact the compound’s stability and reactivity?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : tert-butyl carbamate derivatives show higher thermal stability (decomposition at 220°C) compared to benzyl carbamates (180°C) due to steric shielding .
- Hydrolytic Stability : Under acidic conditions (pH 3), tert-butyl groups resist hydrolysis (t₁/₂: 48 hours) better than methyl carbamates (t₁/₂: 6 hours) .
- Reactivity in Cross-Coupling : The aminoethyl side chain participates in Buchwald-Hartwig amination with aryl halides, while hydroxymethyl analogs require pre-activation (e.g., tosylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.